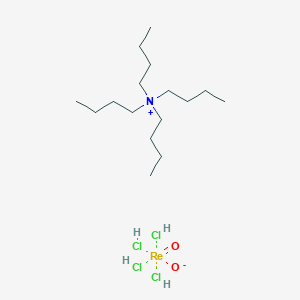
Isobutyric acid-1-13C
Vue d'ensemble
Description
Isobutyric acid-1-13C is a substance with the formula (CH3)2CH*COOH . It is also known as 2-Methylpropionic acid . It is primarily used in professional and industrial settings .
Molecular Structure Analysis
The linear formula of this compound is CH3CH (CH3)13CO2H . It has a molecular weight of 89.10 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 89.10 . It is stored at room temperature away from light and moisture .Applications De Recherche Scientifique
1. Cerebral Metabolism Studies
Isobutyric acid-1-13C has been utilized in the study of cerebral metabolism, particularly in understanding the metabolic processes in the rat brain. Researchers used 13C NMR spectroscopy to study the metabolism of acetate isotopomers, including [1-13C]acetate, in the brain. This research revealed important aspects of cerebral metabolism, such as the identification of different glutamate compartments and a unique cerebral pyruvate recycling system (Cerdán, Künnecke, & Seelig, 1990).
2. Clinical Diagnostics
3. Environmental Safety in Synthesis
The environmental safety aspects of synthesizing isobutyric acid, including its 1-13C variant, have been a subject of research. Studies focused on developing environmentally safe conditions for the synthesis of isobutyric acid to minimize the accumulation of hazardous byproducts. This research is significant for the sustainable and safe production of isobutyric acid and its isotopomers (Mašková et al., 2013).
4. Metabolic Fate Analysis
This compound has been used to understand the metabolic fate of isobutyric acid in organisms. For example, a study on rats explored how isobutyric acid is metabolized and eliminated, providing insights into its potential use as a fungistat for storing moist grain and its safety profile (Divincenzo & Hamilton, 1979).
5. Biochemical and Cellular Studies
This compound has been instrumental in various biochemical and cellular studies. For instance, it was used in research studying membrane damage in cells treated with subcellular extracts, demonstrating its utility in understanding cellular processes at a molecular level (Castro-Garza & Said-Fernández, 1992).
6. Analytical Chemistry Applications
In the field of analytical chemistry, this compound has been used to develop methods for measuring short-chain fatty acids and their isotopic enrichment in biological samples. This is crucial for studies in colonic metabolism and other biological processes (Moreau et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl(113C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-AZXPZELESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482006 | |
| Record name | Isobutyric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6228-78-0 | |
| Record name | Isobutyric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6228-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)











